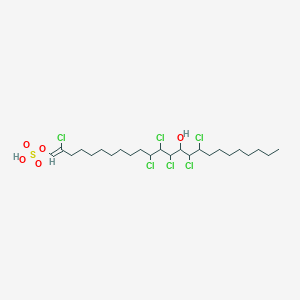
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl- is a natural product found in Lissoclinum bistratum and Trididemnum cyclops with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Researchers have synthesized various derivatives and analogs of compounds related to the 2H-Pyran-2-acetamide family. For instance, Baylis et al. (1993) synthesized 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones, a compound structurally related to 2H-Pyran-2-acetamide, demonstrating the complex synthetic routes that can be used to create similar compounds (Baylis et al., 1993).
Application in Antibiotic Synthesis
- In the field of antibiotics, the structure and synthesis of related compounds have been crucial. For instance, Ferrari et al. (1990) worked on SB22484, an antibiotic complex where the structure of its constituents is closely related to 2H-Pyran-2-acetamide derivatives. This research highlights the potential of these compounds in developing new antibiotics (Ferrari et al., 1990).
Exploration of Antioxidative and Antihypertensive Properties
- Some derivatives of 2H-Pyran-2-acetamide have shown antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated novel O-heterocyclic analogs from seaweed, exhibiting significant antihypertensive activities, suggesting potential medical applications of these compounds (Maneesh & Chakraborty, 2018).
Antimicrobial and Cytotoxic Activities
- Compounds structurally similar to 2H-Pyran-2-acetamide have been found to possess antimicrobial and cytotoxic properties. Zhao et al. (2018) identified α-pyrone derivatives with significant antimicrobial activity, highlighting the potential of 2H-Pyran-2-acetamide derivatives in treating microbial infections (Zhao et al., 2018).
Pharmaceutical Applications
- The structural framework of 2H-Pyran-2-acetamide derivatives is being explored in various pharmaceutical applications. Ikemoto et al. (2005) synthesized a CCR5 antagonist with a structure related to 2H-Pyran-2-acetamide, demonstrating its utility in drug synthesis (Ikemoto et al., 2005).
Propriétés
Numéro CAS |
155660-91-6 |
|---|---|
Nom du produit |
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl- |
Formule moléculaire |
C40H70N2O8 |
Poids moléculaire |
707 g/mol |
Nom IUPAC |
3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide |
InChI |
InChI=1S/C40H70N2O8/c1-8-11-32(44)23-34-21-27(3)22-35(48-34)24-38(46)42-25-36(45)30(6)39(47)41-19-10-13-37-28(4)16-18-40(50-37)17-9-12-33(49-40)15-14-26(2)20-29(5)31(7)43/h8,11,20,26-28,30-37,43-45H,9-10,12-19,21-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-20+ |
Clé InChI |
RJOSUTGDUUPBKV-KNEXMGAHSA-N |
SMILES isomérique |
C/C=C/C(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C)O |
SMILES |
CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O |
SMILES canonique |
CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O |
Synonymes |
bistramide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)


![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)